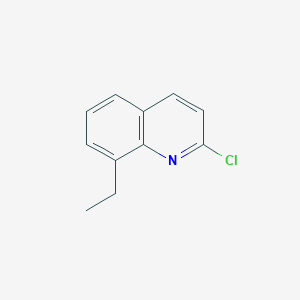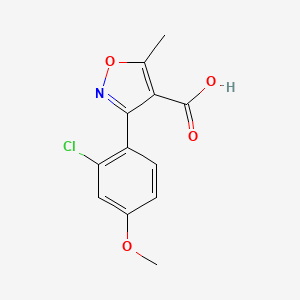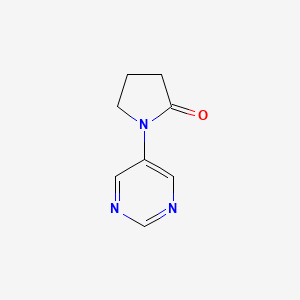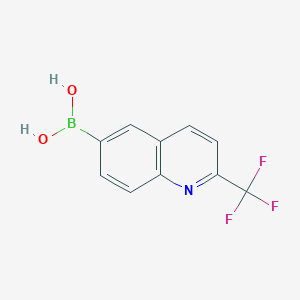
N-(6-Chloro-9H-purin-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-9H-purin-2-yl)isobutyramide is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and an isobutyramide group attached to the nitrogen at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-9H-purin-2-yl)isobutyramide typically involves the chlorination of a purine derivative followed by the introduction of the isobutyramide group. One common method involves the reaction of 6-chloropurine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-9H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-(6-Oxo-9H-purin-2-yl)isobutyramide or reduction to form N-(6-Amino-9H-purin-2-yl)isobutyramide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include N-(6-Amino-9H-purin-2-yl)isobutyramide and N-(6-Thio-9H-purin-2-yl)isobutyramide.
Oxidation: The major product is N-(6-Oxo-9H-purin-2-yl)isobutyramide.
Reduction: The major product is N-(6-Amino-9H-purin-2-yl)isobutyramide.
Scientific Research Applications
N-(6-Chloro-9H-purin-2-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating purine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-9H-purin-2-yl)isobutyramide involves its interaction with cellular enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in purine metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-9H-purin-2-yl)isobutyramide
- N-(6-Amino-9H-purin-2-yl)isobutyramide
- N-(6-Thio-9H-purin-2-yl)isobutyramide
Uniqueness
N-(6-Chloro-9H-purin-2-yl)isobutyramide is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C9H10ClN5O |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H10ClN5O/c1-4(2)8(16)15-9-13-6(10)5-7(14-9)12-3-11-5/h3-4H,1-2H3,(H2,11,12,13,14,15,16) |
InChI Key |
HQKAKYAQFBYPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
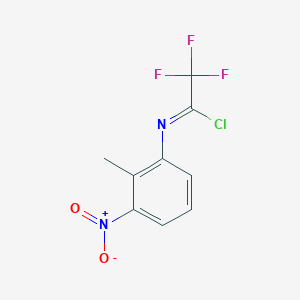
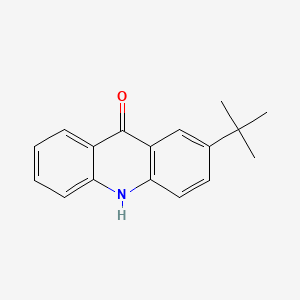

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
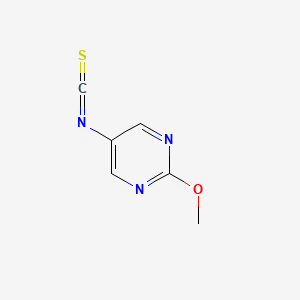
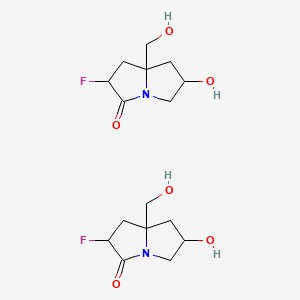
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
